molecular formula C22H28N2O3S B5715137 1-{4-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

1-{4-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B5715137
M. Wt: 400.5 g/mol
InChI Key: LNBVQFCGJBGSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Uniqueness: 1-{4-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to its combination of a piperazine ring, sulfonyl group, and phenyl ethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(25)18-5-9-20(10-6-18)23-13-15-24(16-14-23)28(26,27)21-11-7-19(8-12-21)22(2,3)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBVQFCGJBGSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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